Danaden retard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Danaden retard is a pharmaceutical compound used primarily in the treatment of cerebral ischemia and other related conditions. It is a combination of Encephabol (pyritinol) and nicotinic acid, which work together to improve cerebral blood flow and reduce symptoms associated with cerebral insufficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Danaden retard involves the synthesis of its active components, Encephabol and nicotinic acid. Encephabol is synthesized through a series of chemical reactions starting from pyridoxine (vitamin B6). The process involves the oxidation of pyridoxine to pyridoxal, followed by the formation of a Schiff base with a suitable amine, and subsequent reduction to yield pyritinol .
The industrial production of nicotinic acid typically involves the oxidation of 3-methylpyridine with nitric acid .
Industrial Production Methods
The industrial production of this compound involves the formulation of sustained-release tablets. This is achieved by blending the active ingredients with hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) and xanthan gum. The mixture is then subjected to wet granulation, followed by compression into tablets .
Analyse Des Réactions Chimiques
Types of Reactions
Danaden retard undergoes several types of chemical reactions, including:
Oxidation: The oxidation of pyridoxine to pyridoxal is a key step in the synthesis of Encephabol.
Reduction: The reduction of the Schiff base intermediate to yield pyritinol.
Substitution: The hydrolysis of nicotinonitrile to produce nicotinic acid.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid is used for the oxidation of 3-methylpyridine to nicotinic acid.
Reducing Agents: Sodium borohydride is commonly used for the reduction of Schiff bases to amines.
Catalysts: Various catalysts may be used to facilitate the reactions, depending on the specific conditions required.
Major Products
The major products formed from these reactions are Encephabol (pyritinol) and nicotinic acid, which are the active components of this compound .
Applications De Recherche Scientifique
Danaden retard has been extensively studied for its applications in various fields:
Mécanisme D'action
Danaden retard exerts its effects through the combined action of Encephabol and nicotinic acid. Encephabol improves cerebral metabolism by enhancing glucose uptake and utilization in the brain. It also has antioxidant properties that protect neuronal cells from oxidative stress . Nicotinic acid acts as a vasodilator, increasing blood flow to the brain and reducing symptoms of cerebral insufficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piracetam: Another nootropic drug used to enhance cognitive function and treat cerebral insufficiency.
Vinpocetine: A synthetic derivative of the alkaloid vincamine, used to treat cerebrovascular disorders.
Ginkgo Biloba Extract: A natural extract used to improve cognitive function and treat peripheral circulation disorders.
Uniqueness
Danaden retard is unique in its combination of Encephabol and nicotinic acid, which provides a synergistic effect in improving cerebral blood flow and metabolism. This combination makes it particularly effective in treating cerebral ischemia and related conditions .
Propriétés
Numéro CAS |
76391-79-2 |
---|---|
Formule moléculaire |
C26H33N3O11S2 |
Poids moléculaire |
627.7 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;pyridin-3-ylmethanol |
InChI |
InChI=1S/C16H20N2O4S2.C6H7NO.C4H6O6/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h3-4,19-22H,5-8H2,1-2H3;1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
Clé InChI |
RAQWFNMBUPUYRM-CEAXSRTFSA-N |
SMILES isomérique |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.C1=CC(=CN=C1)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.